molecular formula C7H4F3NO3 B1529953 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid CAS No. 1227580-92-8

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

Cat. No. B1529953
M. Wt: 207.11 g/mol
InChI Key: IZJDOWWJHSGCBC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 . It is a type of aromatic heterocycle .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid consists of a pyridine ring with a hydroxyl group at the 2-position and a trifluoromethyl group at the 6-position .


Physical And Chemical Properties Analysis

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Infrared Multiple-Photon Dissociation Spectroscopy

Hydroxynicotinic acids, including 6-hydroxynicotinic acid, are utilized in industrial product manufacturing and serve as model systems for studying the tautomerization of N-heterocyclic compounds. The gas-phase structure of deprotonated 6-hydroxynicotinic acid (6OHNic) was determined using infrared multiple-photon photodissociation (IRMPD) spectroscopy, highlighting its significance in understanding the structural preferences of hydroxynicotinic acids in the gas phase and the impact of solvent effects on tautomerization (van Stipdonk et al., 2014).

Luminescent Hybrid Materials

2-Hydroxynicotinic acid derivatives have been synthesized and used to create organic-inorganic molecular-based hybrid materials that exhibit luminescence. These materials, developed through modifications of 2-hydroxynicotinic acid with various metal ions, showcase the potential of 2-hydroxynicotinic acid derivatives in designing luminescent materials for potential applications in sensors and optoelectronic devices (Wang & Yan, 2006; Zhao & Yan, 2005).

Enzymatic Hydroxylation for Product Synthesis

A process involving enzymatic hydroxylation by microorganisms of the genera Pseudomonas, Bacillus, or Achromobacter was explored for producing 6-hydroxynicotinic acid from nicotinic acid. This biotechnological approach emphasizes the potential of utilizing 2-hydroxynicotinic acid and its derivatives in the biosynthesis of valuable chemical products, highlighting the intersection of microbiology and chemical engineering in industrial applications (Mizon, 1995).

Photophysical Properties and Energy Transfer

The modification of hydroxynicotinic acids, including their applications in constructing luminescent materials through coordination with metal ions, demonstrates the utility of these compounds in developing materials with specific photophysical properties. These studies underline the role of 2-hydroxynicotinic acid derivatives in facilitating intramolecular energy transfer processes, contributing to the field of molecular electronics and photonics (Nakano et al., 1999).

Safety And Hazards

The compound is labeled with a warning signal word . It may cause skin and eye irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of this class of compounds will be discovered in the future .

properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-5(12)11-4/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDOWWJHSGCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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